molecular formula C27H40N2O2 B4546293 2,6-Ditert-butyl-4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol

2,6-Ditert-butyl-4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B4546293
M. Wt: 424.6 g/mol
InChI Key: OCDSODJBMMFMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Ditert-butyl-4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups, a piperazine ring, and an ethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Ditert-butyl-4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Ditert-butyl-4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It may also modulate signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Ditert-butyl-4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-ditert-butyl-4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2O2/c1-8-31-24-12-10-9-11-23(24)29-15-13-28(14-16-29)19-20-17-21(26(2,3)4)25(30)22(18-20)27(5,6)7/h9-12,17-18,30H,8,13-16,19H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDSODJBMMFMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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